methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate
Description
Methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate (CAS: 1001519-09-0) is a heterocyclic compound combining pyrazole and 1,2,4-triazole moieties linked via a methylthio (-SCH2-) group. The pyrazole ring bears a methyl ester at the 3-position, while the triazole ring is substituted with an amino group at the 4-position.
The synthesis of such compounds typically involves S-alkylation of 4-amino-4H-1,2,4-triazole-3-thiols with pyrazole-containing alkylating agents, as demonstrated in studies by Bijev and Prodanova (2007) . Despite its structural promise, discrepancies exist in reported molecular parameters: cites the formula as C7H4N2O2S2 (MW: 283.31), while suggests C9H13N7O2S (MW: 325.21). A plausible formula derived from the IUPAC name is C9H10N6O2S (MW: 266.3), highlighting the need for standardized characterization .
Properties
IUPAC Name |
methyl 1-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2S/c1-16-7(15)6-2-3-13(12-6)5-17-8-11-10-4-14(8)9/h2-4H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHXAGDUDQAEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=CN2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134064 | |
| Record name | Methyl 1-[[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925580-03-6 | |
| Record name | Methyl 1-[[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925580-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, Methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate, is a derivative of 1,2,4-triazoles. The 1,2,4-triazole ring is found in various marketed drugs such as Ravuconazole, Estazolam, Alprazolam, Anastrozole, Trapidil, Letrozole, Ribavirin, and Loreclezole. These drugs target a wide range of biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities.
Mode of Action
Triazole derivatives usually show an antifungal molecular mechanism of action based on inhibition of the cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51).
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazole derivatives, it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.
Result of Action
Given the wide range of biological activities associated with 1,2,4-triazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Biological Activity
Methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : C9H12N6O2S
- CAS Number : 925580-03-6
The compound features a pyrazole core linked to a triazole moiety via a thioether linkage, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that triazole derivatives possess potent anticancer properties. For instance, triazole compounds have been shown to inhibit the growth of various cancer cell lines. In studies involving related compounds, this compound demonstrated activity against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
Triazoles are known for their antimicrobial activities. This compound has been evaluated for its antibacterial effects against various pathogenic bacteria. In comparative studies, it showed significant antibacterial activity when tested against standard antibiotics .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Triazoles generally exhibit the ability to scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
Enzyme Inhibition
Triazoles often act as enzyme inhibitors. They can interfere with metabolic pathways in cancer cells or bacteria by inhibiting key enzymes involved in proliferation or survival .
Molecular Interactions
The thioether linkage in the compound enhances its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules, improving its binding affinity and specificity .
Research Findings and Case Studies
Several studies have focused on the biological activities of related triazole compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Maghraby et al. (2020) | Triazole derivatives | Antiproliferative | 6.2 μM (HCT-116) |
| Abdel-Wahab et al. (2023) | Triazole hybrids | Anticancer | 27.3 μM (T47D) |
| Recent Review (2022) | Various triazoles | Antimicrobial | Variable |
These findings highlight the potential of this compound as a promising candidate for further development in cancer therapy and antimicrobial treatments.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate exhibits various biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds possess antibacterial properties. A study highlighted the synthesis of triazole derivatives that showed promising antibacterial effects against various pathogens .
- Anticancer Properties : Triazole compounds are known for their anticancer activities. For instance, a derivative similar to methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole has been evaluated for its efficacy against cancer cell lines, showing potential in inhibiting cancer cell proliferation .
- Antiviral Potential : Some studies have explored the antiviral capabilities of triazole derivatives. The mechanism often involves interference with viral replication processes, making these compounds valuable in developing antiviral medications .
Agricultural Science Applications
The compound's potential extends to agriculture, particularly as a fungicide or herbicide:
- Fungicidal Activity : Research has demonstrated that triazole compounds can effectively inhibit fungal growth. Methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole derivatives have been tested for their ability to control fungal diseases in crops .
- Plant Growth Regulation : There is ongoing research into the use of such compounds as growth regulators that can enhance plant resilience against environmental stressors and improve yield .
Materials Science Applications
In materials science, the unique properties of methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole can be harnessed for various applications:
- Corrosion Inhibition : The compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces exposed to harsh environments. Its ability to form protective layers can enhance the longevity of materials .
- Polymer Chemistry : Incorporating triazole groups into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing into synthesizing polymers that incorporate this compound to enhance their performance in various applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
*Inferred from IUPAC name due to conflicting literature data .
Pharmacological Potential
- Antifungal Activity: The target compound’s triazole-pyrazole scaffold aligns with ’s derivatives, which showed docking affinity for 14α-demethylase (a fungal enzyme target) . Substitutions like the 4-amino group may enhance hydrogen bonding with biological targets.
- Structural Nuances: The methyl ester in the target compound may improve solubility compared to non-esterified analogues (e.g., ’s methyl-substituted derivative).
Physicochemical Properties
- Lipophilicity : The target compound’s ester group (-COOCH3) balances hydrophilicity, whereas ’s methylated derivative is more lipophilic.
- Molecular Weight : The target compound (MW ~266) is smaller than analogues with aromatic substituents (e.g., ’s compound, MW 398.5), which may influence bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate, and what key intermediates are involved?
- Synthesis Steps :
- Pyrazole Core Formation : Cyclization of hydrazine derivatives with β-ketoesters or via Knorr pyrazole synthesis (e.g., hydrazine hydrate with ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate) .
- Thioether Linkage : Introduction of the thiol group via nucleophilic substitution using 4-amino-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH in DMF) .
- Esterification : Methylation of the pyrazole-3-carboxylic acid intermediate using methanol and acidic catalysts .
- Key Intermediates : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate and 4-amino-5-(pyrazolyl)-1,2,4-triazole-3-thiol .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- 1H/13C NMR : Assign peaks for pyrazole (δ 6.5–7.5 ppm), triazole (δ 8.0–8.5 ppm), and methyl ester (δ 3.7–3.9 ppm). Compare with computed spectra for tautomer verification .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
- X-ray Crystallography : Resolve tautomeric ambiguity (e.g., 1,2,4-triazole vs. 1,3,4-triazole) via single-crystal analysis .
Advanced Research Questions
Q. What strategies are effective in optimizing the coupling reaction between the pyrazole and triazole-thiol moieties to minimize byproduct formation?
- Catalytic Systems : Use copper(I) iodide (5 mol%) in DMF at 80°C to accelerate thioether bond formation, reducing disulfide byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity of the triazole-thiol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted triazole-thiol .
Q. How do computational docking studies predict the interaction of this compound with biological targets such as fungal cytochrome P450 enzymes?
- Target Selection : Dock against 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Focus on triazole-thiol’s sulfur coordinating to the heme iron .
- Scoring Metrics : Prioritize compounds with ΔG < −8 kcal/mol and hydrogen bonds to active-site residues (e.g., Tyr118, Leu121) .
Q. What analytical approaches resolve discrepancies in NMR data arising from tautomeric forms of the triazole ring in this compound?
- Dynamic NMR : Monitor temperature-dependent shifts (e.g., 25–90°C) to identify tautomer interconversion rates .
- DFT Calculations : Compare experimental 13C shifts with computed values for 1H-1,2,4-triazole vs. 4H-1,2,4-triazole tautomers .
Data Contradiction Analysis
Q. When encountering conflicting bioactivity results across different assay systems for this compound, what experimental variables should be prioritized for validation?
- Assay Conditions :
- pH Sensitivity : Test activity in buffers (pH 5.0–7.4) to account for triazole protonation state .
- Enzyme Source : Compare recombinant vs. native fungal 14-α-demethylase to rule out isoform-specific effects .
- Compound Stability : Assess degradation in DMSO stock solutions over 72 hours via LC-MS .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Parameter |
| ----------------------- |
| Catalyst |
| Temperature |
| Solvent |
| Reaction Time |
| Yield |
| NMR Tautomer Analysis |
|---|
| Tautomer |
| ------------------- |
| 1H-1,2,4-triazole |
| 4H-1,2,4-triazole |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
